molecular formula C29H21ClN6O5S B2616283 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide CAS No. 1173775-02-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide

Cat. No.: B2616283
CAS No.: 1173775-02-4
M. Wt: 601.03
InChI Key: LFTVCXDFQNVNFJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C29H21ClN6O5S and its molecular weight is 601.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a wide range of complex heterocyclic compounds, including those related to "N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide." These methods aim to create molecules with potential medicinal applications by exploiting their unique chemical structures. For instance, synthesis techniques have been developed for creating quinazoline derivatives, which are known for their wide range of biological activities. The synthesis processes often involve cyclization reactions and the use of specific reagents to introduce functional groups that are crucial for the compounds' biological activities (Li et al., 2013).

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial properties of quinazoline derivatives and related compounds. These compounds have been tested against various bacterial and fungal strains to determine their efficacy as antimicrobial agents. Research findings indicate that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential use in treating infectious diseases. The effectiveness of these compounds against microbes is attributed to their ability to interfere with bacterial or fungal cell functions, leading to cell death (Maddila et al., 2016).

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been a significant area of research. These compounds have been tested against various cancer cell lines to assess their ability to inhibit tumor growth. Studies have shown that some quinazoline derivatives possess potent anticancer activities, which may be linked to their ability to disrupt critical cellular pathways involved in cancer cell proliferation and survival. The development of these compounds as anticancer agents is of great interest, as they offer a basis for designing new therapies targeting specific types of cancer (Al-Suwaidan et al., 2016).

Targeting Tumor Cells

Research on "N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide" and similar compounds has led to the development of novel antifolate drugs that specifically target tumor cells. These drugs are designed to inhibit enzymes like thymidylate synthase, which is essential for DNA synthesis in rapidly dividing cells, such as cancer cells. By targeting these enzymes, the compounds can selectively kill cancer cells while minimizing toxicity to normal cells, offering a promising approach for cancer treatment (Tochowicz et al., 2013).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21ClN6O5S/c30-17-6-8-24-32-18(10-26(38)35(24)13-17)14-42-29-34-20-4-2-1-3-19(20)27-33-21(28(39)36(27)29)11-25(37)31-12-16-5-7-22-23(9-16)41-15-40-22/h1-10,13,21H,11-12,14-15H2,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTVCXDFQNVNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=C(C=CC7=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21ClN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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